maltotriose

Description

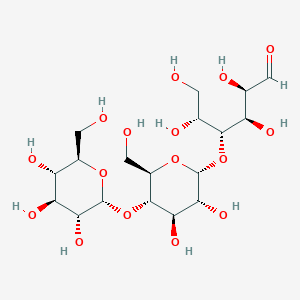

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVWSYJTUUKTEA-CGQAXDJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048963 | |

| Record name | Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-28-0 | |

| Record name | Maltotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639K0T34IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Symporters

Enzymatic Hydrolysis of Starch

The industrial production of maltotriose (B133400) involves the use of specific enzymes to break down starch into a solution rich in this trisaccharide. iransilicate.com This process often utilizes this compound-forming amylases, which are enzymes that specifically yield this compound as a primary product from starch. google.com Enzymes from various microbial sources, such as Brevibacterium sp. and Microbacterium sp., have been identified for this purpose. google.commdpi.com The process conditions, such as pH, temperature, and enzyme concentration, are carefully controlled to maximize the yield and purity of this compound. google.com The use of debranching enzymes like pullulanase can also enhance the yield by breaking down the branched structures in amylopectin. google.com

Enzymatic Hydrolysis of Pullulan

An alternative method for producing high-purity this compound involves the enzymatic hydrolysis of pullulan. biotech-asia.org Pullulan is a polysaccharide consisting of repeating this compound units. The enzyme pullulanase specifically cleaves the linkages in pullulan to release this compound. biotech-asia.org This method can yield a high-purity this compound syrup. biotech-asia.org

Purification Methods

Following enzymatic hydrolysis, the resulting sugar solution contains a mixture of this compound and other oligosaccharides. To obtain high-purity this compound, purification steps are necessary. Methods such as cation exchange resin chromatography have been employed to separate this compound from other sugars like maltose (B56501). biotech-asia.org Other advanced methods have been developed to produce high-purity maltooligosaccharides for research and pharmaceutical applications. tandfonline.comtandfonline.comresearchgate.net

Enzymology of Maltotriose: Catalytic Mechanisms and Substrate Specificity

Alpha-Amylases (EC 3.2.1.1)

Alpha-amylases are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in starch and related polysaccharides. nih.govcreative-enzymes.com Their action on larger substrates produces a mixture of smaller oligosaccharides, including maltose (B56501), maltotriose (B133400), and limit dextrins. nih.govwikipedia.org

When this compound itself is the substrate, the reaction catalyzed by alpha-amylase is generally slow. researchgate.net The enzyme cleaves the α-1,4 linkage to produce glucose and maltose. researchgate.net Some alpha-amylases, such as that from Lactobacillus fermentum, preferentially cleave the third linkage from the reducing end of maltooligosaccharides, releasing this compound and maltose from larger chains. researchgate.net The degradation of this compound by Aspergillus oryzae alpha-amylase involves a complex scheme that includes not only hydrolysis but also transglycosylation reactions. nih.gov

The product distribution from the action of alpha-amylase on starch can vary depending on the source of the enzyme. For instance, α-amylase from Chromohalobacter sp. TVSP 101 produces mainly glucose, maltose, this compound, and maltotetraose (B33255) from starch. mdpi.com

Alpha-amylases can exhibit transglycosylation activity, which is the transfer of a glycosyl group from a donor to an acceptor molecule. nih.gov In the case of this compound degradation by Aspergillus oryzae alpha-amylase, a scheme involving multiple transglycosylation reactions and the simultaneous binding of two substrate molecules has been proposed to account for the observed product diversity. nih.gov A this compound-forming amylase from Streptomyces griseus has been shown to produce p-nitrophenyl alpha-maltotetraoside through a transglycosylation reaction using maltotetraose as the donor and p-nitrophenyl alpha-D-glucopyranoside as an acceptor. nih.gov Some maltogenic amylases also demonstrate the ability to synthesize maltooligosaccharides through transglycosylation reactions. mdpi.com

| Enzyme Source | Substrate(s) | Major Products | Reaction Type |

| Aspergillus oryzae | This compound | Glucose, Maltose, larger oligosaccharides | Hydrolysis & Transglycosylation |

| Lactobacillus fermentum | Maltooligosaccharides | This compound, Maltose | Hydrolysis |

| Streptomyces griseus | Maltotetraose + p-nitrophenyl α-D-glucopyranoside | p-nitrophenyl α-maltotetraoside | Transglycosylation |

| Chromohalobacter sp. TVSP 101 | Starch | Glucose, Maltose, this compound, Maltotetraose | Hydrolysis |

Alpha-Glucosidases (Maltases, EC 3.2.1.20)

Alpha-glucosidases are exohydrolases that catalyze the cleavage of terminal, non-reducing α-1,4-linked glucose residues from various substrates, releasing D-glucose. chula.ac.thwikipedia.orgmegazyme.com

This compound is a substrate for alpha-glucosidases, which hydrolyze it to produce glucose. csir.co.zareactome.org The enzyme acts on the non-reducing end of the this compound molecule. chula.ac.th This reaction is a critical step in the complete digestion of starch, as it breaks down small oligosaccharides into monosaccharides that can be absorbed. reactome.org

Different alpha-glucosidases exhibit varying substrate preferences. For example, the alpha-glucosidase from Weissella confusa BBK-1 shows a higher preference for this compound over maltose for its hydrolytic activity. chula.ac.th Similarly, the enzyme from Thermotoga neapolitana can hydrolyze the α-1,4 bonds of both maltose and this compound. uniprot.org In humans, maltase-glucoamylase, an enzyme found on the brush border of the small intestine, catalyzes the hydrolysis of this compound to maltose and glucose. reactome.org

| Enzyme Source | Substrate | Products | Key Findings |

| Weissella confusa BBK-1 | This compound, Maltose | Glucose | Higher hydrolytic activity on this compound than maltose. chula.ac.th |

| Thermotoga neapolitana | This compound, Maltose | Glucose | Hydrolyzes α-1,4 bonds in both substrates. uniprot.org |

| Human small intestine (Maltase-glucoamylase) | This compound | Maltose, Glucose | Acts as an exoglucosidase on the external face of enterocytes. reactome.org |

| Bacillus licheniformis | This compound, Isomaltose | Glucose, transglucosylation products | Exhibited transglucosylation activity with this compound as a substrate. cdnsciencepub.com |

Beta-Amylases (EC 3.2.1.2)

Beta-amylases are exo-acting enzymes that hydrolyze α-1,4-glucosidic linkages in polysaccharides like starch, working from the non-reducing end to produce maltose. wikipedia.orgbionity.com

The primary product of beta-amylase action on starch is maltose. wikipedia.orgfoodstandards.govt.nz However, when the enzyme encounters glucan chains with an odd number of glucose residues, this compound is also produced as a residual product. plos.org The enzyme cleaves off successive maltose units until it nears a branch point or the end of a chain. foodstandards.govt.nz In the case of an odd-numbered linear chain, the final fragment remaining will be this compound. While maltose is the main sugar produced during the ripening of fruit as starch is broken down, this process also yields some this compound. bionity.complos.org In some industrial applications, beta-amylase is used in starch processing to produce syrups rich in maltose, which will also contain a smaller fraction of this compound. google.comeuropa.eu

| Enzyme Source | Substrate | Major Products | Minor/Residual Products |

| Plants (general) | Starch | Maltose | This compound (from odd-numbered chains) |

| Arabidopsis chloroplasts | Transitory Starch | Maltose | This compound |

| Barley | Starch | Maltose | Limit Dextrins |

| Wheat | Starch | Maltose | Glucose Syrups containing maltose |

Kinetic and Regulatory Properties of BAM3

BAM3, a β-amylase found in the chloroplasts of Arabidopsis, plays a crucial role in the breakdown of transitory starch into maltose and residual this compound. plos.orgnih.gov The enzymatic activity of BAM3 is subject to regulation by various factors. Treatment with dithiothreitol (B142953) (DTT) stimulates its activity, suggesting a potential for redox regulation. plos.orgutas.edu.au Additionally, calcium ions (Ca2+) in the micromolar range (2–10 μM) can increase BAM3 activity by approximately 40%, although Mg2+ is not required. plos.orgnih.govnih.gov

In terms of kinetics, BAM3 displays different affinities for various maltooligosaccharides. It readily hydrolyzes maltohexaose (B131044) with a Michaelis constant (Km) of 1.7 mM and a catalytic rate constant (kcat) of 4300 s⁻¹. plos.orgnih.gov However, its activity is significantly lower with maltopentaose (B1148383) and negligible with maltotetraose. plos.orgnih.gov A key regulatory feature of BAM3 is its inhibition by its own product, this compound, at physiological millimolar concentrations. plos.orgnih.govnih.gov This inhibition is not observed with maltose. plos.orgnih.gov This feedback inhibition by this compound suggests a mechanism for controlling the rate of starch degradation. plos.orgnih.govnih.gov

| Substrate | Km (mM) | kcat (s⁻¹) | Vmax (relative to Maltohexaose) |

| Maltohexaose | 1.7 | 4300 | 1 |

| Maltopentaose | - | - | 0.29 |

| Maltotetraose | - | - | Negligible |

| Soluble Starch | ~26 mg/mL | - | - |

Disproportionating Enzymes (4-α-Glucanotransferases, EC 2.4.1.25)

Formation of Covalent Intermediates with Donor Substrates

The catalytic mechanism of 4-α-glucanotransferases involves the formation of a covalent glycosyl-enzyme intermediate. nih.govresearchgate.netmdpi.com This process follows a "ping-pong" mechanism. nih.gov The reaction begins with the cleavage of an α-1,4-glycosidic bond in the donor substrate, such as this compound. mdpi.com A nucleophilic residue in the enzyme's active site, typically a carboxylate group from an aspartate or glutamate (B1630785) residue, attacks the anomeric carbon of the donor substrate. nih.govnih.gov This attack results in the formation of a covalent bond between the glucosyl unit and the enzyme, releasing the remainder of the donor molecule. nih.govmdpi.com

This covalent intermediate is then subject to nucleophilic attack by the acceptor molecule. nih.gov The hydroxyl group of the acceptor substrate attacks the anomeric carbon of the enzyme-bound glucosyl unit, leading to the formation of a new glycosidic bond and the release of the newly formed, longer oligosaccharide. nih.govacs.org This mechanism, which retains the α-anomeric configuration of the transferred unit, is a common feature among enzymes in the α-amylase superfamily, including GH13 and GH77 glycoside hydrolases. nih.govnih.gov

Enzymatic Regulation and Modulation

Allosteric Regulation and Oligomerization in this compound-Acting Enzymes

The activity of enzymes involved in this compound metabolism can be regulated through allosteric mechanisms and changes in their oligomeric state. Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. wikipedia.org For example, the synthesis of β-amylase in some bacteria is induced by maltose and is subject to catabolite repression by glucose. nih.govnih.gov

Oligomerization, the assembly of multiple protein subunits, is another key regulatory mechanism. researchgate.net Many enzymes, including those acting on carbohydrates, exist as oligomers, and the interactions between subunits can be critical for maintaining the structure of the active site and for catalytic activity. embopress.orgmdpi.com Changes in the oligomeric state, such as the equilibrium between inactive dimers and active tetramers, can regulate enzyme function. frontiersin.org For some enzymes, hetero-oligomerization, the formation of complexes from different paralogous enzymes, can even diversify the catalytic specificity of the resulting enzyme assembly. embopress.org While direct evidence for allosteric regulation and oligomerization specifically modulated by this compound for all related enzymes is still an area of active research, these mechanisms are known to be fundamental in controlling metabolic pathways. wikipedia.orgacs.org

Supramolecular Control of Enzymatic Reactions for Product Distribution

Beyond the intrinsic properties of the enzymes themselves, the distribution of products from enzymatic reactions involving this compound can be controlled through supramolecular strategies. One such approach involves the use of synthetic molecular receptors that can selectively bind to and protect specific oligosaccharides from enzymatic action. rsc.orgiastate.edu

For example, custom-designed nanoparticles can act as protective shields for glycans. rsc.org In a reaction where an enzyme like maltase would typically hydrolyze a larger oligosaccharide completely into glucose, the presence of a nanoparticle designed to shield this compound can significantly alter the product distribution. rsc.orgiastate.edu By protecting the this compound intermediate from further degradation, the final product mixture can be enriched with this compound. rsc.orgiastate.edu This type of supramolecular control offers a way to direct the outcome of an enzymatic reaction by selectively sequestering intermediates, a strategy that mimics cellular compartmentalization and allows for the production of specific desired products from a single substrate and enzyme system. rsc.orgiastate.edu This external control over product distribution is a powerful tool in biocatalysis. nih.govresearchgate.net

Advanced Research Methodologies for Maltotriose Analysis and Study

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of maltotriose (B133400), providing the means to separate it from other similar carbohydrates and accurately measure its concentration. High-Performance Liquid Chromatography (HPLC) is among the most crucial and widely utilized separation techniques for soluble carbohydrates like this compound. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and extensively used method for the separation and quantification of fermentable carbohydrates, including this compound, in various samples such as wort and beer. brewup.eusci-hub.se The technique's adaptability allows for the use of several types of stationary phases and detectors to suit specific analytical needs.

Common chromatographic systems for underivatized carbohydrates include anion-exchange, cation-exchange, alkyl-bonded silica (B1680970) gel, and amine-bonded silica gel columns. sci-hub.se For instance, an HPLC method using a Spherisorb NH2 column with a gradient elution of acetonitrile (B52724) and water has been successfully optimized for quantifying carbohydrates in beer. nih.gov Reverse-phase (RP) HPLC methods also offer simple conditions for this compound analysis, often using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

Detection is a critical aspect of HPLC analysis. The Refractive Index (RI) detector is widely employed for sugars, though it has limitations in sensitivity and cannot be used with gradient elution. rsc.orgresearchgate.net The Evaporative Light Scattering Detector (ELSD) provides an alternative with good results, and its use has been validated for quantifying this compound in beer with detection limits as low as 0.01 g/L. rsc.orgnih.gov Other detectors include UV-Vis and Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES). rsc.org High-Temperature Liquid Chromatography (HTLC), a variation of HPLC where the column is heated, can reduce retention times and analysis costs. rsc.org

In the brewing industry, HPLC is used to monitor fermentable sugars like fructose, glucose, maltose (B56501), and this compound (referred to as DP2 and DP3, respectively). brewup.eu The concentration of these sugars is vital as it influences the final characteristics of the beer. rsc.org Similarly, in fuel ethanol (B145695) production, HPLC is the preferred technique to monitor the fermentation process by measuring residual sugars, including this compound, to ensure optimized ethanol yield. sigmaaldrich.com

| Column Type | Mobile Phase | Detector | Application | Detection Limit for this compound | Reference |

|---|---|---|---|---|---|

| Spherisorb NH2, 5 µm | Acetonitrile/Water (gradient) | ELSD | Beer | 0.01 g/L | nih.gov |

| Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Phosphoric Acid | MS-compatible | General Analysis | Not Specified | sielc.com |

| Amine-bonded silica gel | Acetonitrile/Water | RI | Beer, Wort | Not Specified | sci-hub.se |

| SUPELCOGEL C-610H (Ion Exchange) | Dilute Acid | RI | Fuel Ethanol Broth | Not Specified | sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org For non-volatile compounds like this compound, a chemical derivatization step is essential to increase their volatility for GC analysis. restek.com

The most common derivatization method is silylation, where polar functional groups are converted into more volatile and stable trimethylsilyl (B98337) (TMS) derivatives. mdpi.comresearchgate.net This allows for the simultaneous quantification of various sugars and acids from a single sample injection. nih.gov For instance, a GC-MS procedure has been developed to quantify this compound along with other sugars and acids in honey as their trimethylsilyl derivatives. nih.gov

The analysis begins in the gas chromatograph, where the vaporized sample is separated into its components in a capillary column. thermofisher.com These components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. wikipedia.orgthermofisher.com This allows for the identification and quantification of complex mixtures. thermofisher.com Researchers have developed GC-MS methods to analyze ¹³C labeling in sugars like maltose and glucose to study metabolic fluxes, demonstrating the technique's utility in detailed biochemical investigations. nih.govnih.gov While the high temperatures used in the GC injection port can sometimes cause thermal degradation, the method's ability to analyze trace amounts makes it invaluable. wikipedia.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely applied chromatographic technique for the separation and identification of oligosaccharides. tandfonline.com It is a simpler and more cost-effective method compared to HPLC and GC-MS, often used for qualitative analysis and monitoring reactions.

In the analysis of maltooligosaccharides, specific solvent systems are required to achieve satisfactory separation, especially for those with more than six glucose units. tandfonline.com One effective system for separating a series of malto-oligosaccharides up to eight glucose units is a mixture of n-butanol, isopropanol, and water. tandfonline.com The separated saccharides on the TLC plate are typically visualized using a reagent such as anisaldehyde or α-naphthol-sulfuric acid. tandfonline.comnih.gov

TLC is particularly useful for monitoring the products of enzymatic reactions. For example, it has been used to analyze the products released from the activity of the MalQ enzyme (4-α-glucanotransferase) on maltose, showing the generation of this compound, maltotetraose (B33255), and other maltooligosaccharides. nih.gov Similarly, it has been employed to analyze the hydrolysis products of various starches by α-amylase, identifying glucose, maltose, and this compound as end products. researchgate.net

High-Performance Anion-Exchange Chromatography (HPAEC)

High-Performance Anion-Exchange Chromatography (HPAEC), especially when coupled with Pulsed Amperometric Detection (PAD), is a highly effective method for the analysis of carbohydrates. nih.gov This technique allows for the direct determination of underivatized oligosaccharides, including this compound, in a single chromatographic run without complex sample pretreatment. nih.gov

HPAEC-PAD has been optimized for the quantification of mannose, maltose, this compound, and other malto-oligosaccharides in beer. nih.gov The method offers suitable limits of detection and quantification for this matrix, with good accuracy and repeatability. nih.gov A study on brewpub beers found that this compound content varied significantly, ranging from 141.9 to 20,731 mg/L, even within the same beer style. nih.gov This variability, when combined with data on other compounds, can be used to discriminate between different beer styles. nih.gov

The separation is typically achieved on a specialized column, such as a CarboPac™ PA-100 or PA10, using a gradient elution of sodium hydroxide (B78521) and sodium acetate. nih.govchrom-china.comcnif.cn This setup has been used to separate eleven different sugars in beer and wort within 40 minutes, with detection limits in the picogram range. nih.gov The method's high sensitivity and resolution make it suitable for creating fingerprints of sugar profiles in products like rice wine. chrom-china.com HPAEC-PAD is also used in biochemical research, for example, to analyze the products of enzymatic reactions involving this compound as a substrate. researchgate.net

| Beer Style | This compound Concentration Range (mg/L) |

|---|---|

| Various Brewpub Beers | 141.9 - 20731 |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique known for its high resolution and efficiency, making it suitable for analyzing complex mixtures of biomolecules, including carbohydrates like this compound. psu.eduunibo.it Because most native carbohydrates lack a UV-absorbing chromophore, pre-column derivatization is typically required for detection.

A common approach involves labeling the reducing end of the carbohydrate with a chromophore or fluorophore. Reagents like p-aminobenzoic acid (PABA) or 1-aminopyrene-3,6,8-trisulfonate (APTS) are used for this purpose, enabling UV or laser-induced fluorescence detection. psu.eduoup.com A CE method using PABA derivatization has been developed to analyze glucose, maltose, and this compound in beverages, with the analysis completed in under 12 minutes. psu.edu

To enhance the sensitivity of CE, various strategies have been explored. One study utilized pH stacking in conjunction with 5-aminofluorescein (B15267) as a derivatization agent, which has a very high molar absorptivity. nih.gov This approach, combined with LED detection, achieved detection limits in the order of 8.5x10⁻⁸ mol/L for sugars including this compound hydrate, representing a significant improvement in sensitivity. nih.gov The separation in CE is based on the charge-to-size ratio of the derivatized analytes, and optimizing factors like the pH of the separation buffer is crucial for achieving the best resolution. psu.edu

Spectroscopic and Optical Methods

Spectroscopic and optical methods are primarily used for the structural characterization of this compound and for monitoring its concentration in real-time. These methods measure the interaction of electromagnetic radiation with the sample. iyte.edu.tr

Fourier Transform Infrared (FTIR) spectroscopy is a key technique in this area. It has been used in comparative studies to investigate the infrared spectra of a series of carbohydrates, including maltose, this compound, and other malto-oligosaccharides. sigmaaldrich.comresearchgate.net The main differences in the spectra of these related compounds are typically observed in the fingerprint region (960 cm⁻¹ - 1060 cm⁻¹). researchgate.net FTIR can also be used to analyze aqueous solutions of this compound, revealing interactions between the carbohydrate and water molecules. researchgate.net In another application, FTIR combined with multivariate analysis has been used to analyze model mixtures of glucose, maltose, and this compound, showing good discrimination between the different sugars. spiedigitallibrary.org

Other optical techniques, such as absorption and fluorescence spectroscopy, are also employed in the analysis of sugar-containing samples, often in conjunction with mathematical methods like Principal Component Analysis to interpret the complex spectral data. researchgate.net

Spectrophotometric Assays

Spectrophotometric assays are fundamental in the quantification of this compound. One common method involves the use of methylamine in sodium hydroxide (NaOH) . This technique allows for the spectrophotometric assessment of maltose and this compound at a wavelength of 540 nm. nih.govresearchgate.net

Another widely used spectrophotometric method is the glucose oxidase/peroxidase (GOPOD) assay . This enzymatic assay is primarily for the quantitation of glucose but can be adapted to measure this compound following its hydrolysis into glucose. nih.govnih.govresearchgate.net The GOPOD method offers high specificity for glucose, making it a reliable tool for determining the concentration of this compound after enzymatic breakdown. nih.govnih.govresearchgate.net The assay involves the release of glucose from maltose, which is then quantified using a glucose oxidase–peroxidase colorimetric approach. nih.govresearchgate.net The reaction is typically conducted in a buffered solution at a specific pH and temperature to ensure optimal enzyme activity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. springernature.comnih.gov By analyzing the chemical shifts of protons (¹H) and carbon-13 (¹³C), researchers can determine the connectivity of atoms and the stereochemistry of the glycosidic linkages. nih.govcdnsciencepub.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful. springernature.comresearchgate.net These methods allow for the simultaneous measurement of proton and carbon-13 chemical shifts for each directly bonded carbon-proton pair, which helps in assigning resonances and determining inter-proton distances within the saccharide. springernature.comcdnsciencepub.com This information is crucial for building a final ensemble of geometries that accurately represents the three-dimensional structure of this compound in solution. springernature.com NMR studies have been instrumental in comparing the solution conformations of maltodextrin-binding protein (MBP) in its ligand-free state and when bound to this compound, providing valuable insights into the changes in local structure and global fold upon ligand binding. nih.gov

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry (MS) is a highly sensitive technique used for the identification and characterization of this compound. massbank.euwaters.com It provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. massbank.eu Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. researchgate.netnih.gov

Tandem MS (MS/MS) analysis, particularly with collision-induced dissociation (CID), can differentiate between oligosaccharide isomers, including this compound. rsc.org For instance, the analysis of halide adducts of this compound in negative-ion mode can generate distinct diagnostic fragment ions that are not present in the spectra of other trisaccharide isomers. rsc.org This allows for the unambiguous identification of this compound even in complex mixtures. rsc.org Furthermore, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful method for the simultaneous quantification of glucose, maltose, and this compound in various samples, offering low limits of quantitation and a wide dynamic range. nih.gov

Small-Angle X-ray Scattering (SAXS) for Protein Conformation

In the study of this compound-binding proteins, SAXS can be used to demonstrate whether mutations affect the protein's solution conformation in the presence or absence of this compound. mendeley.com The technique is particularly powerful for analyzing flexible systems and intrinsically disordered proteins (IDPs), providing quantitative information about their flexibility and structural features. rsc.orgembl-hamburg.de By comparing the scattering patterns of a protein with and without bound this compound, researchers can gain insights into the conformational changes that occur upon ligand binding. embl-hamburg.de

Radiochemical Assays for Transport and Metabolism

Radiolabeled this compound Uptake and Metabolism Studies

Radiochemical assays are crucial for investigating the transport and metabolism of this compound in biological systems. These studies often utilize radiolabeled this compound, such as ¹⁴C-labeled or ¹⁸F-labeled versions, to trace its path into and through cells. asm.orgrsc.orgpsu.edu

By measuring the uptake of radiolabeled this compound, researchers can determine the kinetics of its transport, including the maximum uptake rate (Vmax) and the Michaelis constant (Km). psu.edu Competition experiments, where the uptake of radiolabeled this compound is measured in the presence of other unlabeled sugars, can reveal the specificity of the transport systems. nih.gov These studies have been instrumental in understanding how yeast cells, for example, transport and utilize this compound, and have shown that overexpression of certain permease genes can increase the rate of this compound transport. asm.orgnih.gov Furthermore, radiolabeled this compound has been used in positron emission tomography (PET) imaging to study bacterial infections, where the accumulation of the radiotracer can indicate the presence of specific bacteria. rsc.org

Molecular and Genetic Techniques

Molecular and genetic techniques are fundamental to understanding the mechanisms of this compound transport and utilization at the genetic level. These methods involve the manipulation and analysis of genes that encode for proteins involved in these processes. nih.govresearchgate.net

In yeast, for instance, researchers have identified several genes, such as MAL and AGT1, that are crucial for this compound transport. nih.govmdpi.com Genetic techniques like gene deletion and overexpression have been used to determine the specific roles of these genes. nih.govnih.gov For example, deleting the AGT1 gene has been shown to eliminate the low-affinity H+-maltotriose transporter in some yeast strains. nih.gov Conversely, overexpressing maltose permease genes like MAL61 has resulted in an increased rate of this compound transport. nih.gov Microarray-based comparative genomic hybridization has also been employed to correlate the copy number of genes involved in maltose and this compound utilization with the observed fermentation phenotypes in different yeast strains. researchgate.net These molecular approaches, combined with phenotypic analysis, provide a comprehensive understanding of how organisms are genetically equipped to metabolize this compound. researchgate.netresearchgate.net

Gene Cloning and Heterologous Expression

Gene cloning and heterologous expression are fundamental techniques for studying the function of specific genes involved in this compound metabolism. This approach involves isolating a gene of interest from one organism and introducing it into a different host organism, which then produces the protein encoded by that gene. This allows researchers to study the protein's function in a controlled environment, free from the complexities of its native organism.

A key application of this methodology is the identification and characterization of this compound transporters. For instance, a genomic library from Saccharomyces carlsbergensis was used to identify a novel this compound transporter gene, designated MTY1, by expressing it in a Saccharomyces cerevisiae strain that lacked its own maltose transporters. nih.gov This allowed for the functional characterization of the MTY1 protein and its role in this compound uptake. nih.gov Similarly, the amyA gene, encoding a this compound-producing α-amylase from Microbulbifer thermotolerans DAU221, was cloned and expressed in Escherichia coli to purify and characterize the enzyme. nih.gov

Heterologous expression has also been crucial in understanding the diversity of this compound transport capabilities among different yeast species. Genes from Himalayan Saccharomyces eubayanus strains, such as SeAGT1, were expressed in a S. cerevisiae mutant to confirm their function in both maltose and this compound uptake. asm.org This was instrumental in demonstrating that despite the inability of the native S. eubayanus to grow on these sugars, their transporter proteins are indeed functional. asm.org

The process often involves several key steps:

Gene Isolation: The target gene, such as a this compound transporter or a metabolic enzyme, is identified and isolated from the source organism's DNA.

Vector Insertion: The isolated gene is inserted into a vector, such as a plasmid, which can be introduced into the host organism.

Transformation: The vector containing the gene is introduced into the host organism, which is often a well-characterized laboratory strain of bacteria like E. coli or yeast like S. cerevisiae.

Expression and Analysis: The host organism is cultured under conditions that induce the expression of the cloned gene, and the resulting protein is then purified and its activity and substrate specificity, including its interaction with this compound, are analyzed.

This technique has been successfully used to express and study a variety of proteins related to this compound, including maltose phosphorylase and phosphoglucomutase from Lactobacillus sanfranciscensis in E. coli oup.comoup.com, and a high maltose-producing α-amylase from Rhizopus oryzae in Pichia pastoris. nih.gov

Functional Complementation and Mutagenesis Studies

Functional complementation is a powerful genetic technique used to identify genes responsible for a particular function. It involves introducing a gene into a mutant organism that is deficient in that function. If the introduced gene restores the function, it is considered to be the gene responsible. This approach has been instrumental in identifying and confirming the roles of various genes in this compound transport and metabolism.

A prime example is the identification of the MTY1 gene from Saccharomyces carlsbergensis. A genomic library from this yeast was used to transform a S. cerevisiae strain that could not transport maltose. The transformants that regained the ability to grow on this compound were selected, and the gene responsible, MTY1, was isolated and characterized. nih.gov Similarly, functional complementation was used to demonstrate that the MEX1 gene from the green alga Chlamydomonas reinhardtii is involved in starch degradation, although its direct role in this compound transport was found to be less efficient compared to its higher plant orthologs. oup.comoup.com

Mutagenesis studies, often used in conjunction with functional complementation, involve intentionally creating mutations in a gene to understand its function. By observing the effect of the mutation on the organism's ability to utilize this compound, researchers can infer the role of the gene. For example, a S. eubayanus strain that was unable to consume this compound was subjected to UV mutagenesis. This led to the selection of mutants that could grow on this compound, revealing genetic changes that enabled this new phenotype. biorxiv.org

Key research findings from these studies include:

The AGT1 permease is essential for efficient this compound fermentation by S. cerevisiae. nih.gov

The Himalayan Saccharomyces eubayanus strains possess functional maltose and this compound transporter genes, but their inability to grow on these sugars is due to regulatory issues. asm.org

The MTY1 gene from S. carlsbergensis encodes a transporter that can facilitate the uptake of both maltose and this compound. nih.gov

These methodologies have been crucial in dissecting the complex genetic basis of this compound utilization in various organisms, providing valuable insights for industrial applications such as brewing and biofuel production.

Genotyping and Karyotyping (e.g., Microarray, Pulsed-Field Gel Electrophoresis)

Genotyping and karyotyping techniques are employed to analyze the genetic makeup and chromosomal organization of organisms, providing insights into the genetic basis of different this compound utilization phenotypes.

Microarray Karyotyping is a high-throughput technique that allows for the analysis of the copy number of thousands of genes simultaneously. This method has been particularly useful in studying Saccharomyces yeasts, which exhibit significant variation in their ability to ferment this compound. By comparing the genomes of strains with different this compound utilization profiles, researchers can identify genes that are present in different copy numbers and correlate these variations with the observed phenotypes. researchgate.netnih.govnih.gov

A study involving 52 Saccharomyces strains revealed that efficient this compound utilization is often associated with the presence and copy number of specific genes, such as AGT1. nih.gov The analysis showed that while most strains lacked the MPH2 and MPH3 transporter genes, the presence of AGT1 and an increased copy number of MALx1 permeases were common in strains that could efficiently utilize this compound. researchgate.netnih.govnih.gov

Pulsed-Field Gel Electrophoresis (PFGE) is a technique used to separate large DNA molecules, including entire chromosomes. umt.edu This allows for the determination of an organism's karyotype, which is the number and appearance of chromosomes in the nucleus. PFGE has been used in conjunction with microarray karyotyping to analyze the chromosomal localization of maltose and this compound-related genes in Saccharomyces yeasts. researchgate.netnih.govnih.gov This combined approach provides a more complete picture of the genetic architecture underlying this compound metabolism.

These techniques have been instrumental in:

Identifying copy number variations of genes involved in maltose and this compound utilization. researchgate.netnih.gov

Correlating these genetic variations with different this compound fermentation phenotypes. nih.govnih.gov

Understanding the genetic diversity among industrial yeast strains. researchgate.netnih.gov

The data generated from these analyses is crucial for selecting and engineering yeast strains with improved this compound fermentation capabilities for industrial applications.

Transcriptional and Gene Expression Analysis (e.g., Northern Hybridization)

Transcriptional and gene expression analysis techniques, such as Northern hybridization, are used to measure the amount of specific mRNA molecules in a cell at a given time. This provides a snapshot of which genes are being actively transcribed and can reveal how gene expression patterns change in response to different conditions, such as the presence of this compound.

Northern Hybridization is a classic technique for detecting and quantifying specific RNA molecules. thermofisher.comnumberanalytics.comthermofisher.com It involves separating RNA samples by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with a labeled DNA or RNA probe that is complementary to the target mRNA. The amount of probe that binds to the membrane is proportional to the amount of the target mRNA in the sample.

This technique has been used to study the expression of genes involved in this compound transport and metabolism in Saccharomyces cerevisiae. For example, Northern hybridization analysis has shown that the expression of the MAL61 gene, which encodes a maltose permease, is induced in the presence of maltose and that its overexpression leads to increased uptake of both maltose and this compound. nih.gov It has also been used to demonstrate that the expression of the AGT1 gene is induced by maltose and is under the control of the MALx3 transcriptional activator. nih.gov

Key findings from transcriptional analysis studies include:

The expression of maltose and this compound transporter genes is often induced by the presence of maltose. nih.gov

Overexpression of certain transporter genes, like MAL61, can enhance the uptake of this compound. nih.gov

The regulation of these genes is complex and can be influenced by various factors, including the presence of other sugars like glucose. nih.gov

These studies provide valuable information about the regulatory mechanisms that control this compound utilization and can inform strategies for engineering yeast strains with improved fermentation performance.

Bioanalytical Tools and Data Analysis

The study of this compound metabolism and its optimization relies heavily on sophisticated bioanalytical tools and data analysis methods. These tools enable researchers to analyze complex biological data, model enzymatic reactions, and optimize industrial processes.

Enzyme Kinetic Programs

Enzyme kinetic programs are specialized software used to analyze the rates of enzyme-catalyzed reactions. These programs are essential for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

In the context of this compound research, these programs have been used to:

Characterize the kinetic properties of enzymes involved in this compound metabolism, such as β-amylases and α-glucosidases.

Study the inhibition of enzymes by this compound or other molecules.

Compare the kinetic parameters of different enzymes or enzyme variants.

For example, the Sigma-enzyme kinetic program was used to analyze the inhibition of Arabidopsis chloroplast β-amylase BAM3 by this compound. nih.govplos.org The program was used to generate Lineweaver-Burk plots and to calculate the kinetic parameters of the inhibition, providing evidence for a regulatory mechanism in starch mobilization. nih.govplos.org Similarly, the "Enzyme Kinetics" software was used to analyze the kinetics of maltose and this compound transport by different permeases in Saccharomyces cerevisiae. asm.org

The use of these programs allows for a more precise and quantitative understanding of the biochemical processes involved in this compound metabolism, which is crucial for both fundamental research and industrial applications.

Response Surface Methodology for Process Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. sci-hub.semdpi.com It is particularly useful when a response of interest is influenced by several variables, and the goal is to find the combination of variables that results in the optimal response. sci-hub.se

In the context of this compound research, RSM has been applied to optimize various processes, including:

The production of this compound from starch using enzymatic hydrolysis. nih.gov

The malting process of grains like rye, which can impact the final composition of sugars, including this compound, in the resulting wort. nih.govresearchgate.net

The optimization of culture conditions for the production of enzymes involved in this compound metabolism. ijcmas.com

RSM typically involves the following steps:

Experimental Design: A set of experiments is designed to investigate the effects of the chosen variables on the response.

Modeling: The experimental data is used to fit a mathematical model, usually a polynomial equation, that describes the relationship between the variables and the response.

Optimization: The model is used to find the optimal conditions for the process, which can be visualized using response surface plots and contour plots. sci-hub.semdpi.com

For example, RSM was used to optimize the conditions for the production of this compound from soluble starch by an α-amylase from Microbulbifer thermotolerans DAU221. nih.gov The optimal conditions for time, temperature, and pH were determined to be 1.76 hours, 44.95 °C, and pH 6.35, respectively. nih.gov In another study, RSM was used to optimize the malting process of a rye landrace, with the goal of achieving desired quality traits in the malted rye. nih.govresearchgate.net

Computational and Theoretical Studies of Maltotriose Systems

Bioinformatics and Sequence Analysis of Maltotriose (B133400) Systems

Homology Modeling and Structural Prediction of this compound-Related Proteins

The study of this compound transport and metabolism has been significantly advanced by computational and theoretical approaches, particularly through homology modeling and structural prediction of the proteins involved. These methods have provided crucial insights into the structure-function relationships of this compound transporters and binding proteins, which are often challenging to crystallize.

This compound transporters in yeast, such as those encoded by the MAL and AGT1 genes, belong to the Major Facilitator Superfamily (MFS). nih.gov These proteins are characterized by 12 transmembrane helices (TMHs). nih.gov Homology modeling, using known structures of other MFS transporters as templates, has been instrumental in predicting the three-dimensional architecture of these permeases. nih.gov For instance, the I-TASSER server has been used to predict the structures of maltose (B56501) transporters in Saccharomyces eubayanus, revealing their similarity to the sugar porter family within the MFS. nih.gov

Similarly, homology models have been generated for the maltodextrin-binding protein (MBP), a key component of the maltose transport system in bacteria like Escherichia coli. nih.gov These models, often based on crystal structures of MBP in complex with various ligands, have helped in understanding the conformational changes that occur upon binding this compound. nih.govutoronto.ca The structure of MBP consists of two domains with a cleft in between where the polysaccharide binds. nih.gov Computational studies have shown that MBP exists predominantly in an open conformation when ligand-free and transitions to a closed state upon binding this compound, a classic example of an "induced fit" mechanism. nih.gov

In the context of ABC transporters, homology models have been used to investigate mutations in the maltose-binding protein Cphy_2654 from Caldicellulosiruptor phytofermentans. researchgate.net By modeling the protein based on the structure of a this compound-binding protein, researchers predicted that certain mutations likely occur at the protein-ligand and protein-protein interfaces, affecting transport efficiency. researchgate.net

The structural prediction of chimeric transporters has also been a significant area of research. In Saccharomyces eubayanus, a novel chimeric this compound transporter, Malt434, was identified. nih.gov Structural predictions indicated that the protein structure is conserved between the parent proteins, Malt3 and Malt4, including the chimeric region which encompasses a full transmembrane domain. nih.gov

These computational models are not only valuable for understanding the basic mechanisms of this compound transport but also for guiding protein engineering efforts aimed at improving the efficiency of this compound utilization in industrial applications, such as brewing.

Analysis of Polymorphisms and their Impact on Transport Function

Polymorphisms, or variations in the DNA sequence of genes encoding this compound transporters, play a critical role in determining the efficiency of this compound uptake and utilization, particularly in yeast. mdpi.com The analysis of these polymorphisms has revealed key amino acid residues and structural domains that are crucial for transporter activity and substrate specificity. mdpi.com

In Saccharomyces cerevisiae, several genes, including MALx1, MPHx, and AGT1, encode for maltose and this compound transporters. nih.govnih.govresearchgate.net The transport of this compound is often inefficient in many strains, which has been linked to polymorphisms within these transporter genes. nih.govnih.govresearchgate.net For example, a single nucleotide polymorphism (SNP) can significantly alter the transporter's ability to bind and transport this compound. mdpi.com

A notable example is the AGT1 gene, which encodes a broad-spectrum α-glucoside permease. mdpi.com This gene is considered the primary transporter of this compound in S. cerevisiae. mdpi.com Polymorphisms within the AGT1 gene can lead to variations in its expression and function. In some lager yeast strains, the AGT1 gene is present but encodes a truncated, non-functional polypeptide. core.ac.uk

Recent studies have focused on identifying specific polymorphic residues that impact transporter function. A polymorphism at position 371 in the transmembrane helix 7 (TMH7) of the Mal31p transporter has been identified as a key determinant of this compound transport efficiency. nih.govresearchgate.net Bioinformatics analysis of this polymorphism revealed that it can lead to structural changes affecting substrate interactions and the dynamics of the transport channel, resulting in increased protein flexibility. nih.govresearchgate.net Polymorphisms in other transmembrane helices, such as TMH11, have also been shown to have a significant impact on transporter activity. nih.gov

The generation of chimeric genes through genomic recombination is another source of variation that can lead to highly efficient this compound transporters. nih.gov These chimeric transporters can arise from the recombination of different MALT genes, resulting in novel proteins with enhanced this compound transport capabilities. biorxiv.org

The study of these polymorphisms is crucial for understanding the phenotypic diversity observed in this compound consumption among different yeast strains. nih.govresearchgate.net This knowledge can be applied to select or engineer yeast strains with improved this compound utilization for industrial processes like brewing, where complete sugar fermentation is desirable. biorxiv.org

Identification of Promoter Elements and Regulatory Sequences

The expression of genes involved in this compound transport and metabolism is tightly regulated at the transcriptional level. The identification and analysis of promoter elements and regulatory sequences have provided a deeper understanding of how yeast cells control the uptake and utilization of this compound in response to the availability of different sugars.

In Saccharomyces species, the utilization of maltose and this compound is primarily controlled by the MAL loci. researchgate.net Each MAL locus typically contains three genes: a permease gene (MALT), a maltase gene (MALS), and a regulatory gene (MALR). biorxiv.orgresearchgate.net The MALR gene encodes a transcriptional activator that induces the expression of the MALT and MALS genes in the presence of maltose. biorxiv.org

The promoter regions of these genes contain specific DNA sequences that serve as binding sites for regulatory proteins. For instance, the promoters of MAL genes contain MAL-activator binding sites, which are essential for maltose induction. oup.com In addition to induction, these genes are also subject to glucose repression, which is mediated by the binding of the Mig1p repressor protein to specific sites in the promoter. oup.comnih.gov The competition between the MAL-activator and Mig1p for binding to the promoter determines the balance between induction and repression. oup.com

The promoter of the AGT1 gene, a key this compound transporter, has also been a subject of investigation. The intergenic region between AGT1 and the adjacent MAL12 gene acts as a divergent promoter, controlling the expression of both genes. mdpi.com This promoter region contains binding sites for the MAL activator and the Mig1p repressor. mdpi.com Variations in the number and arrangement of these regulatory elements in the promoters of different yeast strains can lead to differences in the expression levels of AGT1. mdpi.comcore.ac.uk For example, some ale strains have been found to possess an extra MAL-activator binding site in their AGT1 promoter compared to lager strains, which could contribute to the observed higher expression of AGT1 in ale yeasts. core.ac.uk

In archaea, such as Sulfolobus acidocaldarius, the regulation of maltose transport genes also involves specific promoter elements. Studies have identified repeats upstream of the TATA box in the malE promoter that are essential for maltose-dependent transcription. researchgate.net

The identification of these promoter elements and regulatory sequences is crucial for understanding the complex regulatory networks that govern this compound metabolism. This knowledge is not only fundamental to our understanding of microbial physiology but also has practical implications for the genetic engineering of industrial yeast strains with optimized sugar utilization capabilities.

Advanced Biotechnological Applications of Maltotriose Research

Enhancement of Industrial Fermentation Processes

In industrial settings that rely on yeast-based fermentation of starch hydrolysates, the efficient conversion of all available sugars is crucial for maximizing product yield and economic viability. Maltotriose (B133400) is a significant component of these substrates, and its complete and timely fermentation presents a considerable challenge.

Optimizing this compound Consumption in Brewing and Biofuel Production

The rate and extent of this compound utilization by yeast are influenced by several environmental and operational factors. Optimizing these parameters is a key strategy for improving fermentation performance.

Lager yeast strains generally exhibit faster this compound utilization compared to ale strains. researchgate.net Several factors can be manipulated to enhance this compound assimilation, particularly in lager yeasts. These include agitation of the culture, supplying oxygen to the wort, increasing the fermentation temperature, and raising the pitching rate. Conversely, conditions such as low pH, high initial wort osmotic pressure, and elevated ethanol (B145695) levels can impede this compound uptake. Increasing the pitching rate has been shown to alleviate some of the negative impacts of high osmotic pressure, ethanol, and low pH. researchgate.net

The initial density of the wort, or its gravity, also plays a role. In very high gravity (VHG) worts, the metabolism of this compound can be more strongly inhibited than that of maltose (B56501). core.ac.uk However, increasing the yeast pitching rate can significantly improve the uptake of this compound even in high gravity conditions. nottingham.ac.uk For example, in fermentations with a wort gravity of 24°P, increasing the pitching rate from 15 million to 24 million cells/mL greatly improved this compound uptake. nottingham.ac.uk

Table 1: Factors Influencing this compound Utilization in Fermentation

| Factor | Effect on this compound Utilization | Observations and Conditions |

| Yeast Type | Lager strains generally utilize this compound faster than ale strains. researchgate.net | Kveik strains show efficient consumption at higher temperatures. biorxiv.org |

| Temperature | Increased temperature (e.g., 15°C to 21°C) generally enhances utilization rate. nih.govfrontiersin.org | The effect is strain-dependent; lager yeasts are more efficient at lower temperatures than ale yeasts. oup.com |

| Pitching Rate | Higher pitching rates improve this compound consumption, especially in high gravity worts. researchgate.netnottingham.ac.uk | Can counteract the negative effects of high osmotic pressure, ethanol, and low pH. researchgate.net |

| Wort Gravity | High and very-high-gravity worts can inhibit this compound metabolism. core.ac.uk | This inhibition can be mitigated by a higher pitching rate. nottingham.ac.uk |

| Oxygenation | Supplying oxygen to the wort enhances this compound assimilation in lager yeasts. | - |

| Agitation | Agitating the culture improves this compound uptake in lager yeasts. | - |

| pH | Low pH can reduce this compound uptake. | This effect can be partially overcome by a higher pitching rate. researchgate.net |

| Ethanol | High ethanol concentrations inhibit this compound uptake. | This inhibitory effect can be lessened with an increased pitching rate. researchgate.net |

Genetic Engineering of Yeast Strains for Improved Uptake and Metabolism

The transport of this compound across the yeast cell membrane is a rate-limiting step in its metabolism. cibd.org.uk Genetic engineering offers powerful tools to enhance this crucial step by modifying the yeast's sugar transport machinery. The primary targets for these modifications are the genes encoding for α-glucoside transporters.

In Saccharomyces cerevisiae, several transporter proteins are involved in the uptake of maltose and this compound, including those encoded by the AGT1, MTT1 (also known as MTY1), and MALx1 genes. mdpi.com The Agt1 transporter is a key player, capable of transporting a broad range of α-glucosides, including maltose and this compound. mdpi.comasm.org However, its affinity for this compound is generally lower than for other sugars like maltose. nih.govresearchgate.net Research has shown that many lager yeast strains possess a non-functional, truncated version of the AGT1 gene. core.ac.ukvtt.fi

A significant breakthrough was the repair of the defective AGT1 gene in a lager strain using DNA from an ale strain. asm.org When this repaired gene was placed under the control of a strong, constitutive promoter, the engineered strain exhibited significantly improved fermentation performance. core.ac.ukasm.org These modified strains fermented high-gravity and very-high-gravity worts faster and more completely, resulting in beer with higher ethanol content and less residual maltose and this compound. core.ac.ukasm.org Specifically, fermentation times were reduced by 8-20% in high-gravity worts and 11-37% in very-high-gravity worts. researchgate.netcore.ac.uk

The MTT1 gene encodes another important transporter with a higher affinity for this compound than for maltose, a unique feature among known α-glucoside transporters. nih.gov Overexpression of a modified version of this gene, MTT1alt, in a lager strain led to a 105% increase in this compound uptake. nih.govresearchgate.net Increasing the copy number of the MTT1 gene in a lager strain also resulted in a higher rate of this compound uptake. oup.com

Evolutionary engineering approaches have also proven successful. By cultivating a lager yeast strain in a this compound-enriched, carbon-limited environment, researchers selected for spontaneous mutants with improved this compound fermentation kinetics. frontiersin.orgnih.gov These evolved strains showed up to a 4.75-fold higher transport capacity for this compound and left significantly lower residual this compound concentrations in the final product. frontiersin.orgnih.govfrontiersin.org

Table 2: Genetically Engineered Yeast Strains for Improved this compound Utilization

| Genetic Modification | Target Gene/Protein | Effect on this compound Utilization | Reference |

| Gene Repair and Constitutive Expression | AGT1 | Repaired a defective AGT1 in a lager strain, leading to faster and more complete fermentation of high-gravity worts. core.ac.ukasm.org | core.ac.ukasm.org |

| Overexpression | MTT1alt | Increased this compound uptake by 105% in a lager strain. nih.govresearchgate.net | nih.govresearchgate.net |

| Gene Copy Number Increase | MTT1 | Increased the rate of this compound uptake in a lager strain. oup.com | oup.com |

| Evolutionary Engineering | Spontaneous mutations | Resulted in up to a 4.75-fold higher this compound transport capacity. frontiersin.orgnih.govfrontiersin.org | frontiersin.orgnih.govfrontiersin.org |

Strategies to Mitigate Glucose Repression on this compound Utilization

Yeast cells preferentially metabolize glucose over other sugars like maltose and this compound, a phenomenon known as glucose repression. This regulatory mechanism inhibits the expression of genes required for the transport and metabolism of alternative sugars, including the MAL and AGT1 genes. oup.commdpi.com This repression leads to a sequential utilization of sugars, with this compound being consumed last, which can result in incomplete or sluggish fermentations, particularly in worts with high initial glucose concentrations. nih.govbyo.com

A primary strategy to overcome glucose repression is to uncouple the expression of this compound transporter genes from glucose signaling pathways. This has been effectively demonstrated by placing the AGT1 gene under the control of a constitutive promoter, such as the PGK1 promoter. asm.org A constitutive promoter ensures that the gene is expressed continuously, regardless of the presence of glucose in the medium. asm.org This approach not only bypasses glucose repression but also eliminates the need for induction by maltose or this compound.

Repairing the defective AGT1 gene in lager strains and simultaneously placing it under a constitutive promoter resulted in transformants with higher maltose and this compound transport activity, especially after growth on glucose. asm.org These engineered strains initiated this compound consumption more rapidly and fermented worts more efficiently than the parent strains. core.ac.ukasm.org

Another approach involves the disruption of key regulatory proteins responsible for mediating glucose repression, such as Mig1p. mdpi.com Deletion of the MIG1 gene has been shown to alleviate glucose repression of maltose metabolism, which could similarly benefit this compound utilization as they share transport and regulatory systems. mdpi.com

Enzyme and Biocatalyst Development

The production of this compound itself is an area of significant biotechnological interest. The development of specific and efficient enzymes is crucial for producing high-purity this compound syrups for various industrial applications.

Engineering of Enzymes for Targeted this compound Production

The enzymatic production of this compound typically involves the hydrolysis of starch. Various amylases are employed for this purpose, and engineering these enzymes can lead to higher yields and specificity for this compound.

Maltooligosaccharide-forming amylases, such as this compound-forming amylase (G3-amylase), are a specific class of enzymes that can be used for the targeted production of this compound from starch. Fungal α-amylases are often used in combination with other enzymes like glucoamylase or pullulanase to produce syrups with varying compositions of maltose and this compound. lsbu.ac.uk Some fungal α-amylases are characterized by their ability to hydrolyze this compound. lsbu.ac.uk

An α-amylase from Thermobifida fusca has been identified that produces this compound as a major hydrolysis product from starch. researchgate.net Similarly, a novel α-amylase from Thermomyces dupontii has been shown to produce hydrolysis products consisting mainly of maltose and this compound. oup.com

The production of high-maltose syrups, which often contain significant amounts of this compound, can be achieved using thermostable α-amylase to first liquefy the starch, followed by treatment with a debranching enzyme (like pullulanase) and β-amylase. tandfonline.com The specific combination and reaction conditions of these enzymes can be tailored to maximize the yield of this compound. For instance, using a combination of pullulanase and Bacillus β-amylase at pH 4 and 50°C has been shown to be effective for producing high-maltose syrup. tandfonline.com

Development of Thermostable Enzymes for Industrial Use

Industrial starch processing often occurs at high temperatures to increase substrate solubility, reduce viscosity, and minimize microbial contamination. Therefore, the development of thermostable enzymes is of paramount importance for the cost-effective production of this compound and other starch-derived syrups.

Thermophilic organisms are a rich source of heat-stable enzymes. An α-amylase from the actinobacterium Thermobifida fusca has been purified and characterized, showing optimal activity at 60°C and stability up to 75°C. researchgate.net The gene encoding this enzyme has been successfully cloned and expressed in Pichia pastoris, allowing for its large-scale production. capes.gov.br The purified recombinant enzyme also demonstrated an optimal temperature of 60°C and was able to hydrolyze raw sago starch. capes.gov.br

Other thermostable α-amylases have been isolated from various Bacillus species, such as Bacillus licheniformis and Bacillus stearothermophilus, which are widely used in industrial starch degradation. nih.gov A thermostable α-amylase from a Streptomyces species showed maximum stability at 60°C and retained over 50% of its activity at 90°C. nih.gov

Thermostable β-amylases are also of interest for the production of maltose-rich syrups. A unique thermostable β-amylase produced by Clostridium thermosulfurogenes has an optimal temperature for activity at 75°C and is stable up to 80°C in the presence of its substrate. google.com This enzyme, with its acidic pH optimum (5.5-6.0), is particularly suitable for industrial applications. google.com

Table 3: Properties of Thermostable Amylases for this compound and Maltose Syrup Production

| Enzyme | Source Organism | Optimal Temperature | Optimal pH | Key Characteristics |

| α-Amylase | Thermobifida fusca | 60°C capes.gov.br | 7.0 capes.gov.br | Produces this compound as a major product; stable up to 75°C. researchgate.net |

| α-Amylase | Streptomyces sp. MSC702 | 55°C nih.gov | 5.0 nih.gov | Retains over 50% activity at 90°C. nih.gov |

| α-Amylase | Thermomyces dupontii | 60°C oup.com | 6.5 oup.com | Hydrolysis products are mainly maltose and this compound. oup.com |

| β-Amylase | Clostridium thermosulfurogenes | 75°C google.com | 5.5 - 6.0 google.com | Stable up to 80°C in the presence of starch. google.com |

Research into this compound-Based Conjugates and Functionalized Materials

The unique structural and biological properties of this compound make it an attractive molecule for conjugation to other chemical entities, leading to the development of functionalized materials with applications in biotechnology and medicine. These conjugates often exhibit enhanced properties such as improved biocompatibility, targeted delivery, and specific biological activities.

This compound-Photosensitizer Conjugates for Photodynamic Therapy Research (e.g., Antitumor Activity)

No specific research findings were identified for this compound-photosensitizer conjugates for photodynamic therapy within the provided search results.

This compound-Functionalized Nanoparticles for Biorecognition and Targeted Imaging Research

No specific research findings were identified for this compound-functionalized nanoparticles for biorecognition and targeted imaging within the provided search results.

This compound-Fluorophore Conjugates for Probing Bacterial Translocation Mechanisms

This compound's role as the specific inducer of the mal regulon in bacteria like Escherichia coli makes it a valuable tool for studying bacterial transport systems. nih.govnih.gov The mal system is responsible for the uptake and metabolism of maltose and maltodextrins. nih.govnih.gov By conjugating this compound to a fluorescent probe, researchers can visualize and track its translocation across the bacterial cell envelope.

The maltose/maltodextrin (B1146171) transport system involves a periplasmic binding protein, MalE, and a membrane-associated ABC transporter complex (MalF, MalG, and MalK). nih.gov this compound is the smallest maltodextrin that acts as an efficient inducer for this system. nih.govnih.gov Labeled this compound derivatives can be used to quantitatively measure transport rates and to understand the mechanism of substrate translocation. nih.gov

Research has utilized radiolabeled maltodextrins, including this compound, to elucidate the metabolic pathways following transport. nih.gov For instance, in E. coli, once inside the cytoplasm, maltodextrins are metabolized by enzymes like maltodextrin phosphorylase (MalP) and amylomaltase (MalQ). nih.govnih.gov Studies with mutant strains lacking these enzymes have helped to dissect the transport process from the subsequent metabolic steps. nih.gov While direct use of this compound-fluorophore conjugates was not detailed in the provided results, the foundational knowledge of the mal system's specificity for this compound strongly supports the feasibility and utility of such conjugates in probing bacterial translocation.

Supramolecular Chemistry for Enzyme Reaction Control

Design of Selective Receptors for Glycan Protection

No specific research findings were identified for the design of selective receptors for glycan protection in the context of this compound within the provided search results.

Modulation of Product Distribution in Enzymatic Hydrolysis

The enzymatic hydrolysis of polysaccharides like starch is a cornerstone of biotechnological production for various sugars. A key challenge and area of advanced research is the ability to control and modulate the distribution of the resulting products. Rather than producing a broad spectrum of oligosaccharides, fine-tuning the hydrolytic process allows for the targeted production of specific molecules, such as this compound. The composition of the final hydrolysate is dependent on several factors, including the choice of enzyme, reaction conditions, and substrate characteristics. mdpi.com By carefully manipulating these variables, it is possible to steer the enzymatic reaction toward a desired product profile, enhancing the yield and purity of this compound.

Research into maltooligosaccharide-forming amylases (MFAses) has been pivotal in developing strategies for enhanced production. mdpi.com These enzymes, which include this compound-forming amylases, offer a more direct route to specific oligosaccharides compared to conventional hydrolysis methods. mdpi.com The modulation of product distribution can be achieved through several key approaches:

Enzyme Selection and Specificity: The most critical factor in determining the product outcome of starch hydrolysis is the enzyme itself. Different enzymes exhibit distinct cleavage patterns and product specificities. mdpi.com For instance, α-amylases randomly hydrolyze internal α-1,4-glycosidic bonds, initially producing a mix of dextrins, maltose, and this compound. infinitabiotech.compotravinarstvo.com In contrast, specialized this compound-producing amylases, such as the one isolated from Microbacterium imperiale, can hydrolyze starch to yield a syrup containing 55-60% this compound. tandfonline.com Similarly, the α-amylase from Microbulbifer thermotolerans DAU221 has been shown to produce this compound as the main product from soluble starch. researchgate.net Pullulanases are another class of enzymes that specifically target the α-1,6 linkages in pullulan, a polysaccharide composed of this compound units, leading to a high yield of this compound. infinitabiotech.comresearchgate.net

Table 1: Examples of Enzymes Used in Modulating Hydrolysis for this compound Production

| Enzyme | Microbial Source | Substrate | Key Products and Observations |

|---|---|---|---|

| Pullulanase | Bacillus sp. | Pullulan | Primarily this compound. Optimal conditions yielded a product with 93.5% this compound content. researchgate.net |

| This compound-producing amylase | Microbacterium imperiale | Liquefied Starch | Hydrolysate contained 55-60% this compound, 10-20% maltose, and 1-3% glucose. tandfonline.com |

| α-amylase | Microbulbifer thermotolerans DAU221 | Soluble Starch | This compound was the major reaction product. researchgate.net |

| α-amylase (AmyCf) | Cystobacter sp. strain CF23 | Raw Wheat Starch | Primarily produced maltose and this compound with over 95% purity. mdpi.com |

| Maltase | Not specified | Maltotetraose (B33255) | With a supramolecular protector for this compound, over 50% of the product was this compound. rsc.org |